An In-Depth Technical Guide to 3-Bromo-5-chlorothiophene-2-carboxylic acid: A Key Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 3-Bromo-5-chlorothiophene-2-carboxylic acid: A Key Building Block in Modern Drug Discovery
For Immediate Release
Harnessing the Potential of a Versatile Heterocycle: A Senior Application Scientist's Guide to 3-Bromo-5-chlorothiophene-2-carboxylic acid (CAS No. 60729-38-6)
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Bromo-5-chlorothiophene-2-carboxylic acid, a key heterocyclic building block. With its unique substitution pattern, this compound offers a versatile scaffold for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.
Introduction: A Molecule of Strategic Importance
3-Bromo-5-chlorothiophene-2-carboxylic acid, identified by its CAS number 60729-38-6, is a disubstituted thiophene derivative that has garnered significant interest in medicinal chemistry.[1][2] Its structure, featuring a carboxylic acid group and two distinct halogen atoms (bromine and chlorine) at specific positions on the thiophene ring, provides multiple points for chemical modification. This strategic arrangement of functional groups makes it an invaluable intermediate for the synthesis of novel therapeutic agents. Notably, it is classified as a "Protein Degrader Building Block," indicating its utility in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to eliminate disease-causing proteins.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 3-Bromo-5-chlorothiophene-2-carboxylic acid is fundamental for its effective use in research and development.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and reactivity. The table below summarizes the key properties of 3-Bromo-5-chlorothiophene-2-carboxylic acid.
| Property | Value | Source |
| CAS Number | 60729-38-6 | [1][2] |
| Molecular Formula | C₅H₂BrClO₂S | [1][2] |
| Molecular Weight | 241.49 g/mol | [1][2] |
| Appearance | Cream-colored powder | [3] |
| Melting Point | 145 - 147 °C | [3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [2] |
The presence of the carboxylic acid group suggests that the solubility of this compound will be pH-dependent, with increased solubility in basic aqueous solutions due to deprotonation to the carboxylate.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 3-Bromo-5-chlorothiophene-2-carboxylic acid. The expected spectral features are outlined below, based on the analysis of its functional groups and structural analogs.
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¹H NMR: The thiophene ring possesses a single proton. Due to the electron-withdrawing effects of the adjacent carboxylic acid, bromine, and chlorine substituents, this proton is expected to appear as a singlet in a deshielded region of the spectrum. The acidic proton of the carboxylic acid will typically be observed as a broad singlet at a significantly downfield chemical shift (often >10 ppm), and its signal will disappear upon the addition of D₂O.[4]
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[5] The four carbons of the thiophene ring will have chemical shifts determined by their substitution, with the carbon bearing the carboxylic acid group being the most deshielded among the ring carbons.
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
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A broad O-H stretching vibration from the carboxylic acid, typically in the range of 3500-2500 cm⁻¹.[4][6]
-
A strong C=O stretching vibration from the carbonyl group of the carboxylic acid, usually appearing between 1730 and 1700 cm⁻¹ for saturated acids.[6]
-
C-O stretching and O-H bending vibrations, which are also characteristic of carboxylic acids.[6]
-
Vibrations associated with the C-Br and C-Cl bonds, typically found in the fingerprint region.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of 3-Bromo-5-chlorothiophene-2-carboxylic acid will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peak (M⁺) should be observable, and common fragmentation pathways for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[4]
Synthesis and Reactivity
Plausible Synthetic Routes
The synthesis of substituted thiophene-2-carboxylic acids often involves the introduction of the carboxyl group onto a pre-functionalized thiophene ring. A plausible approach for the synthesis of 3-Bromo-5-chlorothiophene-2-carboxylic acid could start from 2-chloro-5-bromothiophene.
Caption: Plausible synthetic route via lithiation-carboxylation.
Experimental Protocol (Hypothetical):
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Lithiation: Dissolve 2-chloro-5-bromothiophene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. The lithium-halogen exchange is expected to occur preferentially at the more reactive bromine position.
-
Carboxylation: Quench the resulting lithiated intermediate by pouring it over crushed dry ice (solid CO₂). The lithium salt of the carboxylic acid will form.
-
Acidification: Allow the reaction mixture to warm to room temperature, and then acidify with a dilute aqueous acid (e.g., 1 M HCl).
-
Work-up and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Causality: This approach is based on the well-established principle of lithium-halogen exchange followed by carboxylation, a common method for introducing a carboxylic acid group onto an aromatic ring. The lower temperature is crucial to prevent side reactions.
Chemical Reactivity and Functionalization
The chemical reactivity of 3-Bromo-5-chlorothiophene-2-carboxylic acid is dictated by its three functional groups: the carboxylic acid, the bromo substituent, and the chloro substituent.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions are fundamental for incorporating this building block into larger molecules.
-
Halogen Atoms: The bromine and chlorine atoms provide handles for cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck reactions.[7] The differential reactivity of the C-Br and C-Cl bonds (C-Br is generally more reactive in palladium-catalyzed couplings) allows for selective functionalization at the 3-position.
Caption: Key reaction sites on the core molecule.
Applications in Drug Discovery and Development
The primary application of 3-Bromo-5-chlorothiophene-2-carboxylic acid in drug development lies in its role as a versatile scaffold, particularly for the construction of PROTACs.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8] By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9]
3-Bromo-5-chlorothiophene-2-carboxylic acid can serve as a core structural element or a precursor to a linker in a PROTAC molecule. The carboxylic acid group is a convenient point for attachment to either the target protein ligand or the E3 ligase ligand via an amide or ester linkage. The halogenated thiophene ring itself can be part of the linker, providing rigidity and specific spatial orientation, or it can be further functionalized to interact with the target protein or the E3 ligase.
Caption: General structure of a PROTAC molecule.
The development of PROTACs is a rapidly advancing field aimed at targeting proteins that have been traditionally considered "undruggable."[10] The use of building blocks like 3-Bromo-5-chlorothiophene-2-carboxylic acid is crucial for the modular synthesis of diverse PROTAC libraries to identify effective drug candidates.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 3-Bromo-5-chlorothiophene-2-carboxylic acid.
-
Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[2]
-
Precautionary Measures: It is recommended to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
3-Bromo-5-chlorothiophene-2-carboxylic acid is a valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined structure, multiple points for functionalization, and emerging role in the synthesis of PROTACs underscore its importance in the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, potential synthesis, reactivity, and applications, serving as a valuable resource for researchers at the forefront of drug discovery.
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